molecular formula C29H29N5O4 B11388326 N-(4-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide

N-(4-(5-amino-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide

Cat. No.: B11388326
M. Wt: 511.6 g/mol
InChI Key: VPVVFNPKZDEFBX-UHFFFAOYSA-N
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Description

N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE is a complex organic compound that features a benzodiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE typically involves multi-step organic synthesis The process begins with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling under specific reaction conditions Common reagents used in these steps include various amines, carboxylic acids, and coupling agents such as EDCI or DCC

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-AMINO-4-(1-METHYL-1H-INDOL-3-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE
  • N-{4-[5-AMINO-4-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE

Uniqueness

The uniqueness of N-{4-[5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]-2,5-DIETHOXYPHENYL}BENZAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.

Properties

Molecular Formula

C29H29N5O4

Molecular Weight

511.6 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]phenyl]benzamide

InChI

InChI=1S/C29H29N5O4/c1-4-37-24-16-22(25(38-5-2)15-20(24)32-29(36)18-11-7-6-8-12-18)34-17-23(35)26(27(34)30)28-31-19-13-9-10-14-21(19)33(28)3/h6-16,30,35H,4-5,17H2,1-3H3,(H,32,36)

InChI Key

VPVVFNPKZDEFBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4C)O

Origin of Product

United States

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